A Technical Guide to the Physicochemical Properties of D-Sorbitol for Research Applications
A Technical Guide to the Physicochemical Properties of D-Sorbitol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-sorbitol, a versatile polyol with wide-ranging applications in research and pharmaceutical development. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to support laboratory work and formulation development.
General Properties of D-Sorbitol
D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol.[1] It is widely used in various research and industrial applications, including as a sweetener, humectant, stabilizer, and as a key component in drug formulations.[2][3] Its utility is underpinned by a unique set of physicochemical characteristics.
Chemical Structure:
-
Molecular Formula: C₆H₁₄O₆[1]
-
Molecular Weight: 182.17 g/mol [4]
-
IUPAC Name: (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[4]
-
CAS Number: 50-70-4[1]
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of D-sorbitol for easy reference and comparison.
Table 1: General Physicochemical Properties of D-Sorbitol
| Property | Value | Reference(s) |
| Appearance | White or almost white, crystalline powder or granules.[5] | |
| Melting Point | 85-112 °C (range depends on crystalline form and water content) | [6] |
| Boiling Point | 295 °C | |
| Density | 1.5 g/cm³ | [6] |
| pKa (17.5 °C) | 13.6 | [7] |
Table 2: Solubility of D-Sorbitol
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Very soluble (235 g/100 g) | 25 | [5] |
| Ethanol (95%) | Sparingly soluble | - | [8] |
| Methanol | Slightly soluble | - | |
| Acetic Acid | Slightly soluble | - | |
| Diethyl Ether | Practically insoluble | - | [8] |
Table 3: Optical and Other Properties of D-Sorbitol
| Property | Value | Conditions | Reference(s) |
| Refractive Index (nD) | 1.45 - 1.47 | 20 °C | [9] |
| Viscosity of 70% Aqueous Solution | ~100-200 mPa·s | 20-30 °C | [10] |
| Hygroscopicity | Hygroscopic | - | [6][8] |
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties of D-sorbitol, based on established standards.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in various pharmacopeias for melting point determination.[11][12][13][14][15]
Objective: To determine the temperature at which D-sorbitol transitions from a solid to a liquid.
Materials:
-
D-sorbitol powder
-
Melting point apparatus (e.g., Mettler Toledo, Stuart)
-
Melting point capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the D-sorbitol sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the D-sorbitol powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, set the starting temperature to at least 5 °C below the expected melting point and use a slow heating rate (1-2 °C/min) near the melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The melting point is reported as this range.
-
Replicates: Perform the measurement in triplicate to ensure accuracy.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[16][17] Since D-sorbitol is a solid at room temperature, this method would be applicable to a molten sample or a solution. For the pure compound, specialized high-temperature apparatus would be required due to its high boiling point. The following is a general procedure.
Objective: To determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.
Materials:
-
D-sorbitol (or a solution thereof)
-
Thiele tube
-
Mineral oil
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the test tube to the thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place about 0.5 mL of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube (sealed end up) into the small test tube containing the sample.
-
Assembly: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.
-
Heating: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Solubility Determination (Saturation Shake-Flask Method)
This protocol is based on the principles described in the United States Pharmacopeia (USP) General Chapter <1236>.[8][18][19][20]
Objective: To determine the equilibrium solubility of D-sorbitol in a given solvent.
Materials:
-
D-sorbitol powder
-
Solvent of interest (e.g., water, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical method for quantification (e.g., HPLC-RI, gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of D-sorbitol to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or on a stirrer. Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh a portion of the clear filtrate into a pre-weighed dish. Evaporate the solvent to dryness under controlled conditions (e.g., in an oven at a temperature that does not degrade the sorbitol). Weigh the residue to determine the mass of dissolved sorbitol.
-
Chromatographic Method (HPLC-RI): Dilute the filtrate with a suitable mobile phase and analyze it using a calibrated High-Performance Liquid Chromatography system with a Refractive Index detector.
-
-
Calculation: Calculate the solubility in terms of g/100 mL or other appropriate units based on the quantified amount of D-sorbitol and the volume of the solvent.
Density Determination (Pycnometer Method)
This protocol is based on OECD Guideline 109.[1][5][21][22][23]
Objective: To determine the density of D-sorbitol powder.
Materials:
-
D-sorbitol powder
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
A liquid in which D-sorbitol is insoluble and does not react (e.g., a suitable non-polar solvent)
-
Thermometer
-
Desiccator
Procedure:
-
Pycnometer Calibration: Clean and dry the pycnometer and weigh it empty (m₁). Fill the pycnometer with the chosen non-polar solvent and weigh it (m₂). Record the temperature.
-
Sample Measurement: Add a known mass of D-sorbitol powder to the clean, dry pycnometer (m₃ = m₁ + mass of sorbitol).
-
Displacement: Add the non-polar solvent to the pycnometer containing the D-sorbitol until it is full, ensuring all air bubbles are removed. Weigh the pycnometer containing the sample and the solvent (m₄).
-
Calculation:
-
Mass of the solvent in the calibrated pycnometer = m₂ - m₁
-
Volume of the pycnometer (V) = (m₂ - m₁) / density of the solvent at the recorded temperature
-
Mass of the solvent in the pycnometer with the sample = m₄ - m₃
-
Volume of the solvent in the pycnometer with the sample = (m₄ - m₃) / density of the solvent
-
Volume of the D-sorbitol sample = V - [(m₄ - m₃) / density of the solvent]
-
Density of D-sorbitol = (mass of sorbitol) / (volume of the D-sorbitol sample)
-
Viscosity Determination of Aqueous Solutions (Rotational Viscometer)
This protocol is based on the principles of rotational viscometry as described in various ASTM standards.[4][6][7][24]
Objective: To measure the dynamic viscosity of an aqueous solution of D-sorbitol.
Materials:
-
D-sorbitol
-
Distilled or deionized water
-
Rotational viscometer (e.g., Brookfield, Anton Paar) with appropriate spindles
-
Beakers
-
Temperature-controlled water bath
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare an aqueous solution of D-sorbitol at the desired concentration (e.g., 70% w/w) by accurately weighing the D-sorbitol and water. Ensure the D-sorbitol is completely dissolved.
-
Temperature Control: Place the beaker containing the D-sorbitol solution in a water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
-
Viscometer Setup: Select an appropriate spindle and rotational speed for the expected viscosity range, following the instrument manufacturer's guidelines.
-
Measurement: Immerse the spindle into the D-sorbitol solution to the marked level. Start the motor and allow the reading to stabilize. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Replicates: Perform the measurement in triplicate.
Refractive Index Measurement (Abbe Refractometer)
This protocol is based on standard procedures for using an Abbe refractometer.[9][25][26][27][28]
Objective: To measure the refractive index of a D-sorbitol solution.
Materials:
-
D-sorbitol solution of known concentration
-
Abbe refractometer
-
Temperature-controlled water circulator
-
Dropper or pipette
-
Lint-free tissue
-
Ethanol or acetone (B3395972) for cleaning
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer prisms are maintained at the desired temperature (e.g., 20 °C) using the water circulator.
-
Sample Application: Open the prism assembly and place a few drops of the D-sorbitol solution onto the lower prism.
-
Measurement: Close the prism assembly. Look through the eyepiece and adjust the handwheel until the light and dark fields are centered on the crosshairs. If a colored band is visible, adjust the dispersion correction knob until a sharp, colorless line is obtained.
-
Reading: Read the refractive index value from the scale.
-
Cleaning: Clean the prisms thoroughly with a soft tissue and a suitable solvent (e.g., ethanol) after each measurement.
Hygroscopicity Determination (Gravimetric Method)
This protocol is based on general methods for assessing the hygroscopicity of powders.[29][30]
Objective: To determine the tendency of D-sorbitol to absorb moisture from the air.
Materials:
-
D-sorbitol powder
-
Weighing bottle or watch glass
-
Analytical balance
-
Desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH at 25 °C)
-
Desiccator with a desiccant (e.g., silica (B1680970) gel) for drying
Procedure:
-
Initial Drying: Place a known quantity of D-sorbitol in a pre-weighed weighing bottle and dry it to a constant weight in a desiccator containing a desiccant. Record the initial dry weight.
-
Exposure to Humidity: Transfer the weighing bottle with the dried sample to a desiccator containing a saturated salt solution to expose it to a constant relative humidity.
-
Weight Monitoring: At regular time intervals (e.g., every 24 hours), remove the weighing bottle, quickly seal it, and weigh it.
-
Equilibrium: Continue monitoring the weight until a constant weight is achieved, indicating that the sample is in equilibrium with the surrounding humidity.
-
Calculation: Calculate the percentage of moisture absorbed by the D-sorbitol using the following formula: % Moisture Absorbed = [(Final Weight - Initial Dry Weight) / Initial Dry Weight] * 100
Applications and Mechanisms of Action
The physicochemical properties of D-sorbitol are directly related to its applications in research, particularly as a protein stabilizer and cryoprotectant.
D-Sorbitol as a Protein Stabilizer
D-sorbitol is known to stabilize proteins in aqueous solutions, preventing aggregation and denaturation.[31][32][33] The primary mechanism is "preferential exclusion" or "preferential hydration."[31]
Mechanism of Protein Stabilization:
Caption: Mechanism of protein stabilization by D-sorbitol.
In an aqueous solution, D-sorbitol is preferentially excluded from the surface of the protein. This means that the concentration of water at the protein surface is higher than in the bulk solution. To minimize the energetically unfavorable interaction with the excluded sorbitol, the protein adopts a more compact, folded conformation, which reduces its surface area. This stabilization of the native state helps to prevent unfolding and subsequent aggregation.[32]
D-Sorbitol as a Cryoprotectant
D-sorbitol is used to protect biological samples, such as cells and proteins, from damage during freezing and thawing.[34][35]
Mechanism of Cryopreservation:
Caption: Role of D-sorbitol in cryopreservation.
During freezing, the formation of ice crystals can physically damage cellular structures. Additionally, as water freezes, the concentration of solutes in the remaining unfrozen liquid increases, leading to osmotic stress and cell dehydration. D-sorbitol, as a cryoprotectant, acts by:
-
Inhibiting Ice Crystal Growth: It interferes with the formation and growth of large, damaging ice crystals.
-
Reducing Osmotic Stress: By increasing the solute concentration in the extracellular medium, it reduces the osmotic gradient across the cell membrane, minimizing cell dehydration.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a D-sorbitol sample.
Caption: General workflow for physicochemical characterization.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of D-sorbitol for research applications. The presented data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in the effective utilization and characterization of this important excipient. A thorough understanding of these properties is crucial for ensuring the quality, stability, and performance of research materials and pharmaceutical formulations containing D-sorbitol.
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